![molecular formula C16H26N4O3 B14736286 N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine CAS No. 6521-43-3](/img/structure/B14736286.png)
N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine is a complex organic compound that features a nitroimidazole moiety. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antiprotozoal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine typically involves the nitration of imidazole derivatives followed by subsequent functionalization. One common method is the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde to form the imidazole ring . The nitro group is then introduced via nitration reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale nitration and functionalization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to form amines or hydroxylamines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine involves the reduction of the nitro group by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates . These reactive species can damage cellular components, leading to the antimicrobial and antiprotozoal effects observed with nitroimidazole compounds .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole with similar antibacterial and antiprotozoal properties.
Tinidazole: Another nitroimidazole used for similar therapeutic purposes.
Secnidazole: Known for its longer half-life and similar mechanism of action.
Uniqueness
N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles.
Properties
CAS No. |
6521-43-3 |
|---|---|
Molecular Formula |
C16H26N4O3 |
Molecular Weight |
322.40 g/mol |
IUPAC Name |
N-[2-(2-methyl-5-nitroimidazol-1-yl)cyclododecylidene]hydroxylamine |
InChI |
InChI=1S/C16H26N4O3/c1-13-17-12-16(20(22)23)19(13)15-11-9-7-5-3-2-4-6-8-10-14(15)18-21/h12,15,21H,2-11H2,1H3 |
InChI Key |
PTGSDVXFSZWWSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C2CCCCCCCCCCC2=NO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


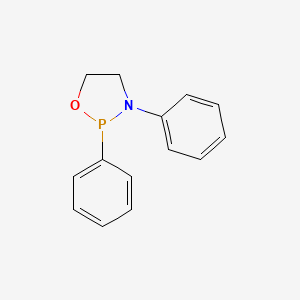

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

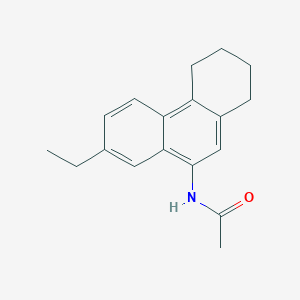
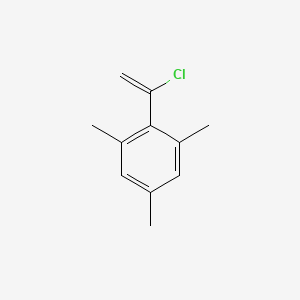
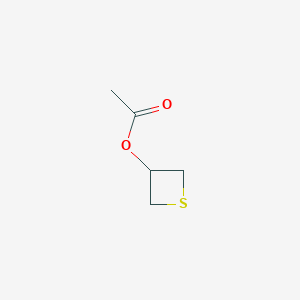
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
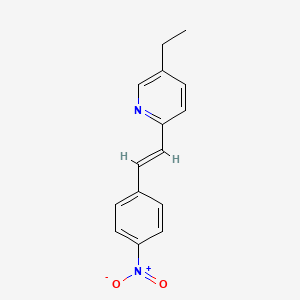

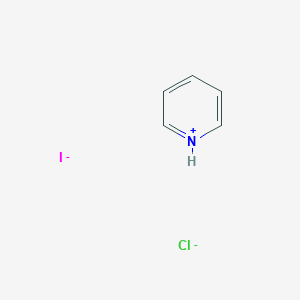
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
